N-[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-(2,6-Diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic heterocyclic compound characterized by a fused thieno[3,4-d]thiazole core modified with a sulfone group (5,5-dioxido) and an acetamide moiety. Its stereochemistry includes a Z-configuration at the imine double bond, critical for spatial interactions with biological targets.
Properties
Molecular Formula |
C17H22N2O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-(2,6-diethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-4-12-7-6-8-13(5-2)16(12)19-14-9-24(21,22)10-15(14)23-17(19)18-11(3)20/h6-8,14-15H,4-5,9-10H2,1-3H3 |
InChI Key |
CPRPPRMLCKNNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C3CS(=O)(=O)CC3SC2=NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The process begins with the preparation of the thiazole and thieno rings, followed by their fusion and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include sulfur, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process. Purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 2,6-diethylphenyl group in the main compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl in ), which may improve blood-brain barrier penetration or target affinity in hydrophobic environments.
- The main compound’s stereochemical profile (Z-configuration) is conserved across analogs.
- Polarity Modifications : The 2-methoxyacetamide in introduces additional polarity, likely altering solubility and pharmacokinetics compared to the unmodified acetamide in the main compound.
Biological Activity
N-[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antidiabetic, and anticancer activities. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C18H22N2O5S2
- Molecular Weight : 410.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Thiazole derivatives often exhibit their effects by modulating enzyme activity or receptor interactions. This compound may inhibit or activate specific pathways within cells, leading to significant physiological changes.
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives possess anticancer properties. For instance:
- In vitro studies have demonstrated that thiazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .
- Case Study : A novel thiazole hybrid was synthesized and showed significant cytotoxicity against A549 cells with an IC50 value lower than that of conventional chemotherapeutics like cisplatin .
2. Anti-inflammatory Activity
Thiazole derivatives have been shown to exhibit anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Research Findings : In a study comparing various thiazole derivatives, one compound demonstrated a greater reduction in inflammation markers than standard anti-inflammatory drugs like diclofenac sodium .
3. Antioxidant Activity
The antioxidant potential of thiazole derivatives is well-documented:
- Mechanism : These compounds can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
- Experimental Results : A series of synthesized thiazole compounds showed significant inhibition of lipid peroxidation in vitro compared to ascorbic acid .
4. Antidiabetic Activity
Thiazoles have also been studied for their effects on glucose metabolism:
- Findings : Some thiazole derivatives have been reported to enhance glucose uptake in muscle cells and lower blood glucose levels in diabetic animal models .
- Case Study : A specific thiazole derivative was tested in KKAy mice and resulted in a statistically significant decrease in blood glucose levels during oral glucose tolerance tests .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
